METHYL 2-[2-(4-METHYLPHENYL)QUINOLINE-4-AMIDO]-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE
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Overview
Description
METHYL 2-[2-(4-METHYLPHENYL)QUINOLINE-4-AMIDO]-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a quinoline and thiophene moiety.
Preparation Methods
The synthesis of METHYL 2-[2-(4-METHYLPHENYL)QUINOLINE-4-AMIDO]-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE involves multiple steps, typically starting with the preparation of the quinoline and thiophene intermediates. The quinoline moiety can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin with an aryl methyl ketone . The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone, a cyanoester, and elemental sulfur . The final step involves coupling these intermediates under specific conditions to form the desired compound.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Scientific Research Applications
METHYL 2-[2-(4-METHYLPHENYL)QUINOLINE-4-AMIDO]-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structural properties.
Material Science: The compound’s thiophene moiety makes it a candidate for use in organic semiconductors and light-emitting diodes.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its complex structure.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to intercalate with DNA, potentially inhibiting DNA replication and transcription . The thiophene ring can interact with various proteins, altering their function and leading to biological effects .
Comparison with Similar Compounds
Similar compounds include other quinoline and thiophene derivatives, such as:
Quinoline Derivatives: Chloroquine and quinine, which are used as antimalarial agents.
Thiophene Derivatives: Thiophene-based drugs like tioconazole and suprofen, which are used as antifungal and anti-inflammatory agents, respectively.
Properties
Molecular Formula |
C29H28N2O3S |
---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
methyl 2-[[2-(4-methylphenyl)quinoline-4-carbonyl]amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C29H28N2O3S/c1-18-13-15-19(16-14-18)24-17-22(20-9-7-8-11-23(20)30-24)27(32)31-28-26(29(33)34-2)21-10-5-3-4-6-12-25(21)35-28/h7-9,11,13-17H,3-6,10,12H2,1-2H3,(H,31,32) |
InChI Key |
IJRGNGROQVIBSA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C5=C(S4)CCCCCC5)C(=O)OC |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C5=C(S4)CCCCCC5)C(=O)OC |
Origin of Product |
United States |
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